molecular formula C17H30N2O12S B12290465 2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide

2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide

Cat. No.: B12290465
M. Wt: 486.5 g/mol
InChI Key: MQBCDKMPXVYCGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mycothiol involves several steps:

    Glycosylation: The initial step involves the glycosylation of inositol with N-acetylglucosamine.

    Deacetylation: This intermediate is then deacetylated to produce glucosamine-inositol.

    Linkage to Cysteine: The glucosamine-inositol is linked to cysteine by a ligase enzyme.

    Acetylation: Finally, the compound is acetylated to yield mycothiol.

Industrial Production Methods

the biosynthesis in Actinobacteria involves enzymes such as MshA (glycosyltransferase), MshB (deacetylase), MshC (ligase), and MshD (acetyltransferase) .

Chemical Reactions Analysis

Types of Reactions

Mycothiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mycothiol has several scientific research applications:

    Chemistry: Used as a model compound to study thiol biochemistry and redox biology.

    Biology: Investigated for its role in maintaining redox balance and detoxification in Actinobacteria.

    Medicine: Studied for its potential as a drug target in tuberculosis treatment, as it is involved in the detoxification of antibiotics.

Mechanism of Action

Mycothiol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Glutathione: Found in most bacteria and eukaryotes, serves a similar role in redox balance and detoxification.

    Bacillithiol: Found in Bacillus species, also functions in redox homeostasis and detoxification.

Uniqueness

Properties

Molecular Formula

C17H30N2O12S

Molecular Weight

486.5 g/mol

IUPAC Name

2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide

InChI

InChI=1S/C17H30N2O12S/c1-4(21)18-5(3-32)16(29)19-7-9(23)8(22)6(2-20)30-17(7)31-15-13(27)11(25)10(24)12(26)14(15)28/h5-15,17,20,22-28,32H,2-3H2,1H3,(H,18,21)(H,19,29)

InChI Key

MQBCDKMPXVYCGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O

Origin of Product

United States

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